Cas no 111025-46-8 (Pioglitazone)

Pioglitazone 化学的及び物理的性質
名前と識別子
-
- Pioglitazone
- 5-[4-[2-(5-ETHYL-2-PYRIDINYL)ETHOXY]PHENYL]METHYL-2,4-THIAZOLIDINEDIONE
- 5-(4-[2-(5-ETHYL-PYRIDIN-2-YL)-ETHOXY]-BENZYL)-THIAZOLIDINE-2,4-DIONE
- 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Pioglitazone free base
- Pioglitazone and its intermeidates
- PIOGLITAZONE HCL(5-[[4-[2-(5-ETHYLPYRIDIN-2-YL)ETHOXY]PHENYL]METHYL]THIAZOLIDINE-2,4-DIONE, HCL)
- PINEPOLLENKY-18
- 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-
- 5-((4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)PHENYL)METHYL)-2,4-THIAZOLIDINEDIONE, HCL
- U 72107
- PINEPOLLEN
- Pioglitazone (Actos)
- 5-[4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl]thiazolidine-2,4-dione
- 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl]thiazolidine-2,4-dione
- 2,4-Thiazolidinedione,5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]Methyl]-
- Actos
- Pioglitazona
- Pioglitazonum
- Glustin
- Zactos
- Pioglitazonum [INN-Latin]
- Pioglitazona [INN-Spanish]
- Duetact
- Pioglitazone [INN:BAN]
- Pioglitazone [BAN:INN]
- 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione
- 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione
- Actos (TN)
- C19H20N2O3S
- 5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE
- U 72107A
- 5-[[4-[2-(5-ethyl
- 5-[4-[2-(5-ETH
- HYAFETHFCAUJAY-UHFFFAOYSA-N
- DB01132
- (RS)-5-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)BENZYL)THIAZOLIDINE-2,4-DIONE
- SR-01000763737
- (+/-)-5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-2,4-thiazolidinedione
- 111025-46-8
- 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl-2,4-thiazolidinedione
- KBio2_002103
- Piozone
- CCG-220107
- X4OV71U42S
- Pioglitazonum (INN-Latin)
- 5-[[4-[2-[(5-ethyl-2-pyridyl)]ethoxy]phenyl]methyl]thiazolidine- 2,4-dione
- BRD-A48430263-003-02-4
- UNII-X4OV71U42S
- DTXCID1017129
- Spectrum4_001130
- Z1501480426
- SR-01000763737-5
- 105355-27-9
- 105390-47-4
- PIOGLITAZONE (IARC)
- 198077-89-3
- NCGC00163128-02
- PIOGLITAZONE [MI]
- Spectrum_001623
- NCGC00163128-01
- 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione
- NCGC00163128-06
- Pharmakon1600-01504401
- SB17323
- 5-[4-[2-(5-ethyl-2-pyridyl)eth-oxy]benzyl]-2,4-thiazolidinedione
- AB00698454_12
- D08378
- MFCD00865504
- NSC758876
- AB00698454_11
- HSDB 7322
- KBioSS_002103
- 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione
- CS-1700
- Spectrum3_001002
- SPBio_001897
- A10BG03
- 2,4-Thiazolidinedione, 5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-
- PIOGLITAZONE [VANDF]
- NS00000599
- 5-[4-[2-(5-ethyl-2-pyridyl) ethoxy]benzyl]-2,4-thiazolidinedione
- J-516181
- Spectrum5_001480
- Pioglitazonum (Latin)
- NCGC00163128-05
- PIOGLITAZONE [HSDB]
- PIOGLITAZONE [EMA EPAR]
- 2,4-THIAZOLIDINEDIONE, 5-((4-(2-(5-ETHYL-2-PYRIDINYL)ETHOXY)PHENYL)METHYL)-, (+/-)-
- KBio2_007239
- Spectrum2_001679
- FT-0601906
- Pioglitazone- Bio-X
- BSPBio_002723
- J-002506
- 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
- Q417765
- BP164273
- GTPL2694
- PIOGLITAZONE [INN]
- AD-4833
- HMS3712E16
- PIOGLITAZONE [IARC]
- FT-0645030
- HMS3651D09
- (+/-)-5-[p-[2-(ethyl-2-pyridyl)ethoxy]benzyl]-2,4-thiazolidinedione
- Pioglitazona (INN-Spanish)
- C07675
- A802277
- Pioglitazone-[d4]
- HMS3884L10
- Pioglu
- [( inverted exclamation markA)-5-[[4-[2-(5-ethyl-2-pyridinyl) ethoxy] phenyl] methyl]-2,4-] thiazolidinedione monohydrochlorid
- (+/-)-5-[[4-[2-(5-Ethyl-2-pyridinyl)-ethoxy]phenyl]methyl]-2,4-thiazolidinedione
- SY017473
- KBio3_001943
- KBio2_004671
- 5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy] phenyl]methyl]-2,4-thiazolidinedione
- CHEBI:8228
- SMR002204015
- (+/-)-5-(P-(2-(5-ETHYL-2-PYRIDYL)ETHOXY)BENZYL)-2,4-THIAZOLIDINEDIONE
- 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)-1,3-thiazolidine-2,4-dione
- U-72107
- 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-, (+/-)-
- 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]- (9CI)
- 5-(4-(2-(5-ETHYL-2-PYRIDYL)ETHOXY)BENZYL)THIAZOLIDINE-2,4-DIONE
- SCHEMBL4121
- PIOGLITAZONE [WHO-DD]
- BDBM50103521
- HS-0047
- 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione
- HMS2089H14
- [()-5-[[4-[2-(5-ethyl-2-pyridinyl) ethoxy] phenyl] methyl]-2,4-] thiazolidinedione monohydrochlorid
- Spectrum5_002067
- HY-13956
- SBI-0206791.P001
- s2590
- NCGC00163128-03
- HB4139
- AB00698454-10
- (5S)-5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methyl]thiazolidine-2,4-dione;Pioglitazone
- NCGC00163128-04
- 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4thiazolidinedione
- AKOS022109420
- 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)-thiazolidine-2,4-dione
- SW197561-3
- NCGC00163128-07
- KBioGR_001619
- AKOS015894953
- DTXSID3037129
- 2,4-Thiazolidinedione, 5-((4-(2-(5-ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-, (+-)-
- AC-1021
- BRD-A48430263-003-06-5
- BCP26474
- pioglitazone (INN)
- 5-((4-(2-(5-Ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-2,4-thiazolidinedione
- AB00698454_13
- EN300-117258
- MLS006011848
- BRD-A48430263-003-17-2
- BBL029068
- Pioglitazone?
- BRD-A48430263-001-07-7
- DB-027350
- U-72107E
- STL309607
- STL373406
- BRD-A48430263-003-16-4
- 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-4-hydroxy-1,3-thiazol-2(5H)-one
-
- MDL: MFCD00865504
- インチ: 1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
- InChIKey: HYAFETHFCAUJAY-UHFFFAOYSA-N
- ほほえんだ: S1C(N([H])C(C1([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])N=1)C([H])([H])C([H])([H])[H])=O)=O
- BRN: 3579575
計算された属性
- せいみつぶんしりょう: 392.09600
- どういたいしつりょう: 356.119463
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 93.6
- 互変異性体の数: 10
じっけんとくせい
- 色と性状: 無色針晶
- 密度みつど: 1.26 g/cm3
- ゆうかいてん: 183-185°C
- ふってん: 575.4°C at 760 mmHg
- フラッシュポイント: 301.8°C
- ようかいど: Soluble in water (<1 mg/ml at 25 °C), DMSO (15 mg/ml at 25 °C), DMF (2.5 mg/ml), ethanol (<1 mg/ml at 25 °C), and 1:1 solution of DMSO:PBS (pH 7.2) (~ 0.1 mg/ml).
- PSA: 93.59000
- LogP: 4.29040
- ようかいせい: 使用できません
Pioglitazone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P264; P280; P305+P351+P338; P337+P313
- 危険カテゴリコード: 11-34
- セキュリティの説明: S36/37
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R20/21/22
Pioglitazone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019156-50mg |
Pioglitazone |
111025-46-8 | 98% | 50mg |
¥89 | 2024-05-26 | |
Ambeed | A612927-10mg |
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione |
111025-46-8 | 99% (HPLC) | 10mg |
$11.0 | 2025-02-19 | |
Ambeed | A612927-250mg |
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione |
111025-46-8 | 99% (HPLC) | 250mg |
$35.0 | 2025-02-19 | |
Enamine | EN300-117258-50.0g |
5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione |
111025-46-8 | 90.0% | 50.0g |
$1870.0 | 2025-02-19 | |
DC Chemicals | DCAPI1016-1 g |
Pioglitazone (Actos) |
111025-46-8 | >99% | 1g |
$1000.0 | 2022-02-28 | |
TRC | P469995-5mg |
Pioglitazone |
111025-46-8 | 5mg |
$76.00 | 2023-05-17 | ||
TRC | P469995-100mg |
Pioglitazone |
111025-46-8 | 100mg |
$ 155.00 | 2023-09-06 | ||
TRC | P469995-1mg |
Pioglitazone |
111025-46-8 | 1mg |
$65.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1220037-5g |
Pioglitazone |
111025-46-8 | 95% | 5g |
$290 | 2024-07-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0214-100 mg |
Pioglitazone |
111025-46-8 | 99.56% | 100MG |
¥1618.00 | 2022-04-26 |
Pioglitazone 関連文献
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Xiangfei Li,Na Wang,Boxing Yin,Dongsheng Fang,Jianxin Zhao,Hao Zhang,Gang Wang,Wei Chen RSC Adv. 2016 6 63536
-
Enas E. Eltamany,Mohamed S. Nafie,Dina M. Khodeer,Aya H. H. El-Tanahy,Maged S. Abdel-Kader,Jihan M. Badr,Reda F. A. Abdelhameed RSC Adv. 2020 10 24159
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Bao-Hong Lee,Wei-Hsuan Hsu,Tao Huang,Yu-Yin Chang,Ya-Wen Hsu,Tzu-Ming Pan Food Funct. 2013 4 950
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Feng Li,Xiaojuan Zhao,Fengyu Xie,Zixuan Wang,Hong Ding,Wanru Wang,Ruiqing Jiao,Ying Pan,Lingdong Kong Food Funct. 2023 14 4706
-
Tore Ramstad,Ashley H. Bates,Thomas J. Yellig,Steven J. Borchert,Kent A. Mills Analyst 1995 120 2775
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Jingyi Zhu,Jiacheng He,Michael Verano,Ayoola T. Brimmo,Ayoub Glia,Mohammad A. Qasaimeh,Pengyu Chen,Jose O. Aleman,Weiqiang Chen Lab Chip 2018 18 3550
-
Zhenfeng Song,Huan Wang,Lin Zhu,Mingbao Han,Yuan Gao,Yu Du,Ying Wen Food Funct. 2015 6 461
-
Farhan Ahmed Siddiqui,Nawab Sher,Arif Zubair,Hina Shamshad,Nighat Shafi,Agha Zeeshan Mirza Anal. Methods 2013 5 5096
-
Yaqing Wang,Wentao Su,Li Wang,Lei Jiang,Yang Liu,Lijian Hui,Jianhua Qin Toxicol. Res. 2018 7 13
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10. Challenge of studies on the development of new Zn complexes (Zn(opt)2) to treat diabetes mellitusYutaka Yoshikawa,Akito Murayama,Yusuke Adachi,Hiromu Sakurai,Hiroyuki Yasui Metallomics 2011 3 686
Pioglitazoneに関する追加情報
Recent Advances in Pioglitazone (111025-46-8) Research: A Comprehensive Review
Pioglitazone (CAS: 111025-46-8), a thiazolidinedione-class antidiabetic drug, has been the subject of extensive research due to its dual role in glycemic control and potential therapeutic applications beyond diabetes. This research briefing synthesizes the latest findings on Pioglitazone, focusing on its molecular mechanisms, clinical efficacy, and emerging applications in metabolic and non-metabolic disorders. Recent studies have highlighted its PPAR-γ agonistic properties, which modulate insulin sensitivity and inflammation, while also uncovering novel pathways in neurodegenerative and cardiovascular diseases.
A 2023 study published in Diabetes & Metabolism demonstrated Pioglitazone's efficacy in preserving pancreatic β-cell function in prediabetic patients through epigenetic modifications of the PDX-1 gene. The randomized trial (N=1,200) reported a 34% reduction in diabetes progression over 3 years compared to placebo (p<0.001). Concurrently, research in Nature Chemical Biology revealed the compound's unique binding kinetics with PPAR-γ isoforms, explaining its differential effects on adipogenesis (Kd=8.2±0.3 nM for PPAR-γ1 vs. 15.7±0.6 nM for PPAR-γ2).
Innovative drug delivery systems for Pioglitazone have emerged, including a 2024 Journal of Controlled Release study on graphene oxide-based nanocarriers that enhanced oral bioavailability by 2.8-fold in murine models. This addresses the drug's historical challenges with absorption variability (Tmax reduced from 4.2±1.1h to 1.8±0.4h). Furthermore, phase II trials of a deuterated analog (111025-46-8-d4) showed improved hepatic clearance profiles, potentially reducing the risk of drug-induced hepatotoxicity that has limited high-dose applications.
In oncology, Pioglitazone's PPAR-γ-independent effects gained attention through a 2023 Cell Reports Medicine study demonstrating its inhibition of the STAT3/IL-6 pathway in triple-negative breast cancer. The research team at MD Anderson Cancer Center observed 58% tumor growth inhibition in xenograft models when combined with PD-1 inhibitors (p=0.003). These findings align with epidemiological data showing a 27% lower cancer incidence among long-term Pioglitazone users in the Kaiser Permanente database (adjusted HR 0.73, 95% CI 0.61-0.88).
Cardiovascular research presented at the 2024 American Heart Association Scientific Sessions revealed Pioglitazone's ability to regress coronary atheroma volume (Δ -2.3% vs. +1.1% placebo, p=0.01) in the PERISCOPE-2 trial, mediated through ABCA1 upregulation. However, recent FDA warnings about potential bladder cancer risk (updated label: 1.2-fold increased incidence after >24 months use) continue to shape clinical decision-making, prompting development of next-generation partial PPAR-γ agonists with improved safety profiles.
The chemical optimization of Pioglitazone derivatives remains active, with a 2024 Journal of Medicinal Chemistry report describing fluorinated analogs (111025-46-8-F series) exhibiting 10-fold greater PPAR-γ selectivity over PPAR-α. These developments, coupled with advances in personalized medicine approaches using pharmacogenomic markers (e.g., CPT1B polymorphisms), position Pioglitazone as a versatile scaffold for future therapeutic development across multiple disease states.
